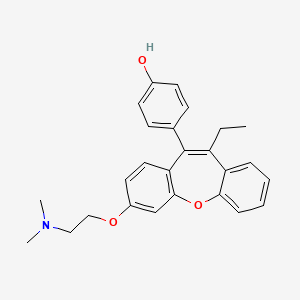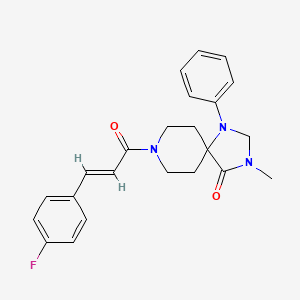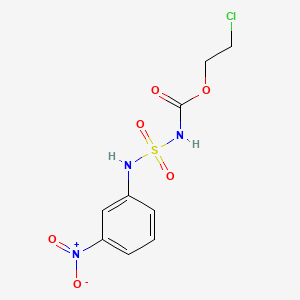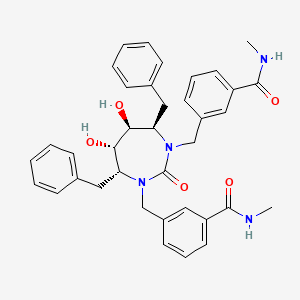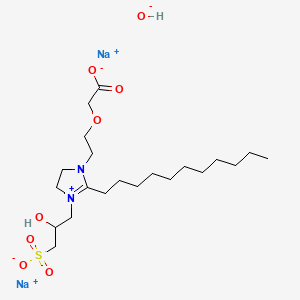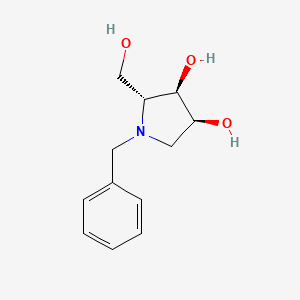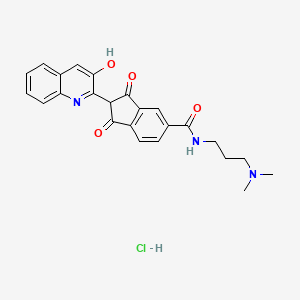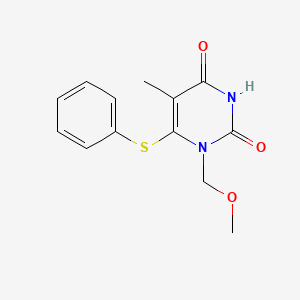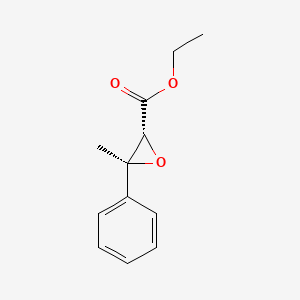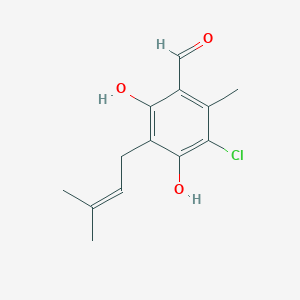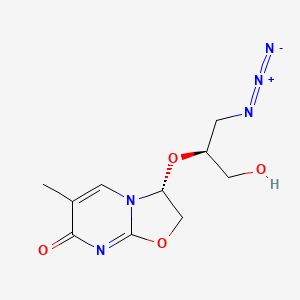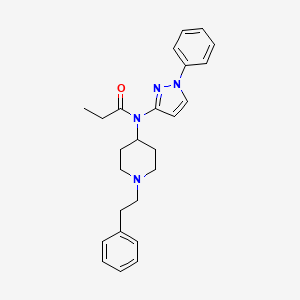
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by its complex structure, which includes a piperidine ring, a phenethyl group, and a phenylpyrazole moiety.
Métodos De Preparación
The synthesis of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenylpyrazole Moiety: The phenylpyrazole moiety is synthesized separately and then coupled with the piperidine derivative.
Final Coupling Reaction: The final step involves the coupling of the piperidine derivative with the phenylpyrazole moiety to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can be compared with other piperidine derivatives and phenylpyrazole compounds. Similar compounds include:
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide: This compound has a butanamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
425644-24-2 |
|---|---|
Fórmula molecular |
C25H30N4O |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C25H30N4O/c1-2-25(30)29(24-16-20-28(26-24)22-11-7-4-8-12-22)23-14-18-27(19-15-23)17-13-21-9-5-3-6-10-21/h3-12,16,20,23H,2,13-15,17-19H2,1H3 |
Clave InChI |
QHVISDICNMQANG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



